6-[(5-chlorothiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
CAS No.: 1796946-89-8
Cat. No.: VC5536078
Molecular Formula: C11H10ClN3O2S2
Molecular Weight: 315.79
* For research use only. Not for human or veterinary use.
![6-[(5-chlorothiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine - 1796946-89-8](/images/structure/VC5536078.png)
Specification
CAS No. | 1796946-89-8 |
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Molecular Formula | C11H10ClN3O2S2 |
Molecular Weight | 315.79 |
IUPAC Name | 6-(5-chlorothiophen-2-yl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Standard InChI | InChI=1S/C11H10ClN3O2S2/c12-10-1-2-11(18-10)19(16,17)15-4-3-9-8(6-15)5-13-7-14-9/h1-2,5,7H,3-4,6H2 |
Standard InChI Key | CJFKYNWAEWXYMD-UHFFFAOYSA-N |
SMILES | C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC=C(S3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a pyrido[4,3-d]pyrimidine system, a bicyclic framework comprising a pyridine ring fused to a pyrimidine ring at positions 4 and 3. Attached to this core is a sulfonyl group (-SO2-) bridging to a 5-chlorothiophene ring, introducing both electron-withdrawing (chlorine) and sulfur-containing heterocyclic components. The fully saturated 5H,6H,7H,8H configuration indicates hydrogenation of the pyrido-pyrimidine ring system, likely enhancing stability and influencing solubility.
Physicochemical Properties
While explicit data on melting points, boiling points, or solubility parameters remain undisclosed in public literature, key inferences can be drawn:
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Polarity: The sulfonyl group and nitrogen-rich pyrido-pyrimidine core suggest moderate polarity, compatible with polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
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Stability: The saturated ring system likely improves thermal stability compared to unsaturated analogs, though susceptibility to hydrolysis at the sulfonamide linkage under acidic or basic conditions remains probable.
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Crystallinity: Molecular rigidity from the fused rings may favor crystalline solid-state behavior, advantageous for X-ray diffraction studies.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of 6-[(5-chlorothiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multi-step reactions:
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Core Formation: Construction of the pyrido[4,3-d]pyrimidine system via cyclocondensation of appropriately substituted pyridine and pyrimidine precursors.
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Sulfonylation: Introduction of the sulfonyl group using 5-chlorothiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
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Hydrogenation: Catalytic hydrogenation (H2/Pd-C) to saturate the pyrido-pyrimidine ring, enhancing stability.
Reaction monitoring employs thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to track intermediate formation.
Analytical Data
Critical characterization methods include:
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NMR Spectroscopy:
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¹H NMR: Signals for aromatic protons in the 5-chlorothiophene ring (δ 7.2–7.5 ppm), coupled with aliphatic protons from the saturated pyrido-pyrimidine system (δ 2.5–4.0 ppm).
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¹³C NMR: Distinct peaks for the sulfonyl-linked carbon (δ 50–55 ppm) and chlorine-substituted thiophene carbons (δ 120–130 ppm).
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Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 400.98 (calculated for C14H12ClN3O2S2).
Biological Activity and Mechanistic Insights
Cellular Effects
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Cancer Cell Lines: Related pyrido-pyrimidines exhibit GI50 values ≤ 100 nM in HCT116 colon carcinoma cells, correlating with MPS1 inhibition .
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Selectivity Profile: Optimized analogs show >100-fold selectivity over CDK2, Aurora kinases, and PLK1, reducing off-target toxicity .
Applications in Material Science
Optoelectronic Materials
The conjugated π-system of the pyrido-pyrimidine core, combined with sulfur’s electron-rich nature, positions this compound as a candidate for:
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Organic Semiconductors: Charge transport properties could be tuned via halogen (Cl) and sulfonyl substituents.
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Luminescent Materials: Rigid aromatic systems often exhibit fluorescence, applicable in OLEDs or sensors.
Polymer Additives
Sulfonamide groups improve compatibility with polar polymers (e.g., nylon, polyesters), suggesting use as:
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Stabilizers: Radical scavenging via sulfur moieties enhances thermal oxidative resistance.
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Crosslinking Agents: Reactive sites on the pyrido-pyrimidine core may facilitate covalent network formation.
Comparative Analysis with Structural Analogs
Future Research Directions
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Target Identification: High-throughput screening to map kinase/inhibitor interactions, leveraging structural similarity to known MPS1 inhibitors .
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ADMET Profiling: Pharmacokinetic studies to assess oral bioavailability, plasma protein binding, and metabolic stability.
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Material Optimization: Computational modeling to design derivatives with enhanced charge mobility for semiconductor applications.
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